9-羟基壬酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 9-hydroxynonanoate involves complex chemical reactions starting from readily available substrates. For instance, the production of 9-hydroxynonanoic acid, a closely related compound, has been demonstrated using ozonolysis and hydrogenation reactions from oleic acid. This 9-hydroxynonanoic acid can be further converted into lactone monomers, demonstrating a pathway that could be adapted for ethyl 9-hydroxynonanoate synthesis (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 9-hydroxynonanoate, such as 9-hydroxynonanoic acid and its derivatives, has been elucidated using various spectroscopic methods including 1H NMR, 13C NMR, and FTIR spectroscopy. These techniques provide detailed information on the molecular backbone and functional groups present, essential for understanding the reactivity and properties of ethyl 9-hydroxynonanoate (Liu et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of ethyl 9-hydroxynonanoate is influenced by its functional groups, making it a versatile compound for further chemical transformations. The study of similar compounds has shown that hydroxyl and ester functionalities can undergo various chemical reactions, providing pathways for the synthesis of polymers and other complex molecules (Liu et al., 2008).

Physical Properties Analysis

The physical properties of materials derived from ethyl 9-hydroxynonanoate and similar compounds, such as aliphatic poly(nonanolactones), have been characterized using techniques like modulated differential scanning calorimetry (MDSC) and thermogravimetric analysis (TGA). These analyses provide insights into the thermal stability, melting temperature, and other physical characteristics vital for material science applications (Liu et al., 2008).

Chemical Properties Analysis

The chemical properties of ethyl 9-hydroxynonanoate, such as reactivity towards various reagents and conditions, can be inferred from studies on related compounds. For example, the reactivity of 9-hydroxynonanoic acid in lactonization reactions to produce lactone monomers highlights the potential chemical versatility of ethyl 9-hydroxynonanoate (Liu et al., 2008).

科学研究应用

贵腐酒中的风味成分

9-羟基壬酸乙酯已被确定为贵腐酒中甜味、蜂蜜味的关键成分 。该化合物和其他化合物一起被添加到普通葡萄酒中,以模拟贵腐酒的独特风味特征,这种风味非常珍贵,以其独特的口感而著称。

酿酒中的感官评价

9-羟基壬酸乙酯在感官知觉中的作用十分重要。 它被用于感官评价研究,以了解其对葡萄酒风味特征的影响,特别是在贵腐品种中 。这有助于葡萄酒的质量控制和开发具有理想风味特征的葡萄酒。

挥发性羟基成分分析

作为一种挥发性羟基成分,9-羟基壬酸乙酯在研究葡萄酒挥发性成分的研究中被分析。 它的存在表明某些发酵过程,可以用于研究葡萄酒陈酿过程中的化学变化 。

化学分析中的参考物质

该化合物用作化学分析中的参考物质,特别是在色谱法和质谱法中。 它有助于识别和量化复杂混合物中的化合物,提高分析结果的准确性 。

葡萄酒香气化合物的研究

9-羟基壬酸乙酯因其在葡萄酒中作为香气化合物的作用而被研究。 这方面的研究有助于了解不同化合物如何影响整体香气,以及如何操控它们以达到预期的感官效果 。

化学合成和衍生化

在合成化学中,9-羟基壬酸乙酯被用作合成更复杂分子的起始原料。 它的衍生化可以产生新的化合物,在化学和生物化学的各个领域具有潜在的应用 。

食品化学和风味科学

该化合物的应用扩展到食品化学,它被用于研究风味科学。 它有助于开发人造香料和增强食品中的天然香料 。

酿酒学中的教学工具

最后,9-羟基壬酸乙酯被用作酿酒学和葡萄栽培课程中的教学工具。 它提供了一个实际的例子,说明单个化合物如何影响葡萄酒的风味和香气,作为学生学习葡萄酒生产的案例研究 。

安全和危害

The safety data sheet for Ethyl nonanoate, a related compound, indicates that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended that contact with skin and eyes be avoided and that it not be inhaled . In case of contact, immediate medical attention is advised .

作用机制

Mode of Action

It is known to be involved in the glycosylation process, where it interacts with other compounds such as cellobiose, lactose, and maltose octaacetates . .

Biochemical Pathways

Ethyl 9-hydroxynonanoate is involved in the glycosylation process, which is a crucial biochemical pathway in various biological processes . Glycosylation is a process by which sugars are added to proteins or lipids, affecting their structure and function.

生化分析

Biochemical Properties

In the context of biochemical reactions, Ethyl 9-hydroxynonanoate has been found to play a role in the flavor profile of botrytised wine . It interacts with other volatile and nonvolatile compounds characteristic of botrytised wine to produce a sweet, honey-like flavor

Cellular Effects

Given its role in flavor production in botrytised wine, it may influence cell function in the context of fermentation processes

Molecular Mechanism

It is known to be involved in the production of a sweet, honey-like flavor in botrytised wine, suggesting it may interact with other compounds at the molecular level

Dosage Effects in Animal Models

There is currently no available information on the effects of Ethyl 9-hydroxynonanoate at different dosages in animal models

Metabolic Pathways

It has been identified in the context of botrytised wine production, suggesting it may be involved in fermentation pathways .

属性

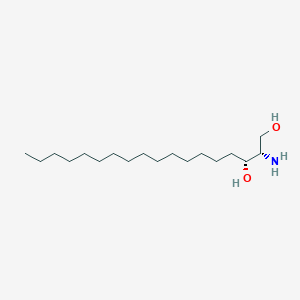

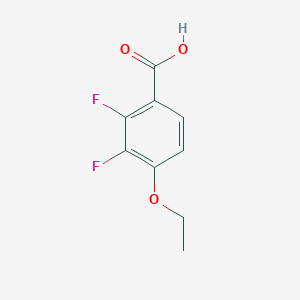

IUPAC Name |

ethyl 9-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRYCGYJOYZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394221 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3639-34-7 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

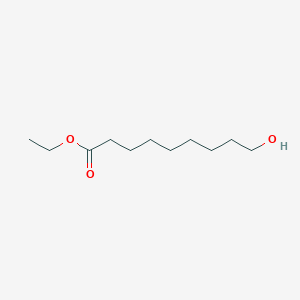

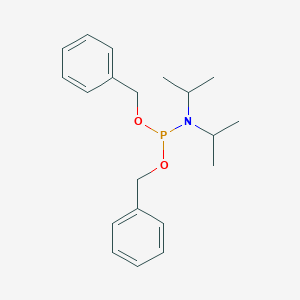

Q1: What is the primary use of 8-ethoxycarbonyloctanol in the presented research?

A: The research papers primarily utilize 8-ethoxycarbonyloctanol as a 'spacer' molecule in the synthesis of artificial antigens and glycoconjugates. [, , ] This involves attaching the compound to carbohydrates to facilitate their conjugation with carrier proteins, ultimately aiding in the development of immunological tools and potential vaccines.

Q2: Can you elaborate on the role of 8-ethoxycarbonyloctanol in synthesizing disaccharide glycosides?

A: Studies have investigated the use of 8-ethoxycarbonyloctanol in the Koenigs-Knorr synthesis of disaccharide glycosides. [, ] These reactions aim to create a glycosidic linkage between sugar molecules, and 8-ethoxycarbonyloctanol acts as an acceptor molecule. Research indicates that under specific conditions, particularly with silver trifluoromethanesulfonate and N,N-tetramethylurea, the reaction can yield 1,2-orthoacetates as intermediates, which can be further converted to the desired 1,2-trans-glycosides. []

Q3: What is the significance of using stannic tetrachloride in reactions involving 8-ethoxycarbonyloctanol and disaccharides?

A: Research has demonstrated that stannic tetrachloride can act as a catalyst in glycosylation reactions using 8-ethoxycarbonyloctanol and acetylated disaccharides like cellobiose, lactose, and maltose. [, ] This catalytic activity enables the formation of both α- and β-glycosidic linkages, offering versatility in synthesizing specific glycoconjugates. [, ]

Q4: Has 8-ethoxycarbonyloctanol been used in synthesizing antigens for specific pathogens?

A: Yes, research shows the application of 8-ethoxycarbonyloctanol in synthesizing an artificial antigen for Neisseria gonorrhoeae. [] This involved conjugating lactose to 8-ethoxycarbonyloctanol and subsequently attaching it to bovine serum albumin to create an immunogenic complex. The resulting antigen successfully elicited anti-lactose antibodies that demonstrated cross-reactivity with N. gonorrhoeae lipopolysaccharide. []

Q5: Are there examples of 8-ethoxycarbonyloctanol being used in studying Mycobacterium leprae?

A: Researchers have employed 8-ethoxycarbonyloctanol in the synthesis of a neo-glycoprotein containing 3,6-di-O-methyl-β-D-glucopyranosyl groups, a significant component of the phenolic glycolipid-I produced by Mycobacterium leprae. [] This neo-glycoprotein holds potential for leprosy serodiagnosis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)